molecular formula C10H14CaO6 B1209534 Calcium levulinate CAS No. 591-64-0

Calcium levulinate

Cat. No. B1209534
CAS RN: 591-64-0
M. Wt: 270.29 g/mol
InChI Key: APKDPOQXVKRLEP-UHFFFAOYSA-L
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Description

Calcium levulinate (CL) is recognized for its role as a nutritional supplement providing calcium and serving as a chemical intermediate in the synthesis of levulinic biofuels. The synthesis of CL typically involves the reaction between cellulose-derived levulinic acid (LA) and calcium hydroxide in an aqueous medium. A novel approach has been reported where CL is produced using calcium carbonate (CaCO_3) sourced from poultry egg shells, offering a sustainable route for CL production from biomass-derived LA and egg-shell derived CaCO_3 under conventional heating and mechanical stirring conditions (Sharath et al., 2019).

Synthesis Analysis

The synthesis of CL using CaCO_3 from egg shells and biomass-derived LA has shown promising results, with the reaction being optimized for temperature, duration, and equivalent of CaCO_3 to achieve up to 97% isolated yield of CL as a crystalline solid. This process is scalable and has been successfully carried out under mechanical grinding, scaled up to 20 g, with the purity of the product confirmed through various spectroscopic methods (Sharath et al., 2019).

Molecular Structure Analysis

The crystal structure of calcium levulinate dihydrate has been elucidated, revealing a one-dimensional coordination polymer based on a CaO8 complex unit. This structure is stabilized by intra- and intermolecular water O—H⋯O hydrogen bonds, forming an overall three-dimensional structure (Amarasekara et al., 2015).

Chemical Reactions and Properties

Levulinic acid, from which CL is derived, serves as a versatile precursor in the synthesis of various chemicals. Its wide synthetic potential is highlighted by its role as a key compound in the synthesis of different heterocyclic systems, ketones, diketones, and acids. Levulinic acid's accessibility from hexose-containing wood-processing and agricultural wastes underscores its importance in sustainable chemistry (Timokhin et al., 1999).

Physical Properties Analysis

The optimized conditions for the synthesis of CL using egg-shell derived CaCO_3 and biomass-derived LA have facilitated the production of CL as a crystalline solid with high purity. The physical properties, such as the crystalline nature and melting point, were characterized using FTIR, 1H-NMR, and 13C-NMR spectroscopy, ensuring the high quality of the synthesized CL (Sharath et al., 2019).

Chemical Properties Analysis

The chemical properties of CL are intrinsically linked to its synthesis and molecular structure. The use of biomass-derived LA and egg-shell derived CaCO_3 for its synthesis not only provides a sustainable route for CL production but also ensures that the chemical properties of the resulting CL are suitable for its intended applications as a calcium supplement and a chemical intermediate in biofuel synthesis (Sharath et al., 2019).

Scientific Research Applications

1. Metabolism and Public Health Concerns

Calcium levulinate (4-ketopentanoate) is primarily used as a source of calcium in oral and parenteral forms. Research shows it undergoes metabolic conversion in the liver to 4-hydroxypentanoate, a substance of public health concern due to its potential as a new drug of abuse. This conversion is further accelerated by ethanol oxidation. The metabolism of calcium levulinate involves cytosolic and mitochondrial dehydrogenases and results in CoA trapping, with a significant increase in the concentration of various CoA compounds, particularly when ethanol is present. This has implications for both public health and understanding liver metabolism (Harris et al., 2010).

2. Dietary Supplement and Potential for Abuse

Calcium levulinate, when metabolized, can convert to gamma‐hydroxypentanoate (GHP), which is an analog of a known drug of abuse, gamma‐hydroxybutyrate. This interconversion involves a cytosolic NADP‐dehydrogenase. The presence of ethanol can affect the metabolism of calcium levulinate, potentially inhibiting its and GHP's catabolism. This finding raises concerns about the abuse potential of calcium levulinate, particularly given its availability as a dietary supplement (Anderson et al., 2010).

3. Formation of Cyclical C7‐CoA Esters

In a study, it was discovered that calcium levulinate can lead to the formation of new C7‐CoA esters in rat livers and brains. These esters are derived from the elongation of levulinate-CoA and can potentially bind to lysine residues of proteins in various organs, contributing to the toxicity of calcium levulinate. This finding is crucial for understanding the biochemical pathways and potential toxic effects of calcium levulinate metabolism (Harris et al., 2012).

4. Synthesis from Biomass-derived Levulinic Acid

Calcium levulinate (CL) has been synthesized from biomass-derived levulinic acid and calcium carbonate from poultry egg shells. This scalable production method highlights the potential of CL as a pharmaceutical intermediate and a calcium nutritional supplement. The process involves conventional heating and mechanical stirring, providing a sustainable and efficient method to produce CL (Sharath et al., 2019).

Safety And Hazards

When handling calcium levulinate, it is advised to prevent the dispersion of dust. Wash hands and face thoroughly after handling. Use a local exhaust if dust or aerosol will be generated .

Future Directions

Levulinic acid (LA) and its valuable derivatives are in great demand in various applications. LA manufacturing from renewable resources through biorefinery processes has gained significant attention in sustainable LA production . The advancement of various separation techniques used for LA extraction is required to fulfill the growing demand for LA products .

properties

IUPAC Name

calcium;4-oxopentanoate
Source PubChem
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InChI

InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

APKDPOQXVKRLEP-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14CaO6
Source PubChem
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Related CAS

123-76-2 (Parent)
Record name Calcium levulinate anhydrous
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DSSTOX Substance ID

DTXSID8060454
Record name Pentanoic acid, 4-oxo-, calcium salt
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Molecular Weight

270.29 g/mol
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Physical Description

Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS]
Record name Calcium levulinate
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Mechanism of Action

Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body. Regardless, levulinic acid (LA) is a commonly used chemical with one carbonyl group, one carboxyl group, and alpha-H comprised in its inner structure, which belongs to short-chain and non-volatile fatty acids. Moreover, the carbon-oxygen double bond from LA's carbonyl group possesses a strong polarity, where the oxygen atom has a stronger electron attracting ability compared to the carbon atom, such that the pi electron will ultimately transfer into the greater electronegative oxygen, therefore resulting in the formation of a positive charge center in the carbon atom. The electrophilic center of the carbon atom subsequently plays a critical role when the carbonyl group performs chemical reactions. Owing to the relatively strong electron receptor effect of the oxygen atom of the carbonyl group, LA has higher dissociation constants than a common saturated acid, which allows it to possess a stronger corresponding acidity. Furthermore, LA can be isomerized into the enol-isomer, owing to the presence of the carbonyl group. The chemical structure of LA consequently has several highly active sites, which facilitates it being used as a chemical platform for preparing many other chemical products. For example, the special structure of LA allows various kinds of products to be generated by way of esterification, halogenation, hydrogenation, oxy-dehydrogenation, and/or condensation, among many other methods.
Record name Calcium levulinate
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Product Name

Calcium levulinate

CAS RN

591-64-0
Record name Calcium levulinate anhydrous
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Record name Pentanoic acid, 4-oxo-, calcium salt (2:1)
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Record name Calcium bis(4-oxovalerate)
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Record name CALCIUM LEVULINATE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
315
Citations
AS Amarasekara, DT Sterling-Wells… - Acta Crystallographica …, 2015 - scripts.iucr.org
… NMR spectrum of calcium levulinate in which … calcium levulinate has led us to study the structure of this salt and in this communication we report the crystal structure of calcium levulinate …
Number of citations: 1 scripts.iucr.org
BO Sharath, R Tiwari, SS Mal, S Dutta - Materials Today: Proceedings, 2019 - Elsevier
Calcium levulinate (CL) is a nutritional supplement for calcium and a chemical intermediate in synthesizing levulinic biofuels. The reported synthesis of CL involve reaction between …
Number of citations: 5 www.sciencedirect.com
AS Amarasekara, B Wiredu, NE Dre'Langala - biomass and bioenergy, 2015 - Elsevier
… The mixture consists of calcium levulinate and calcium formate in approximately 1:0.65 mol ratio, together with CaCl 2 . Pyrolysis of this crude mixture at 350 C for 3.0 min produces …
Number of citations: 11 www.sciencedirect.com
S Kølvraa, N Gregersen, E Christensen, I Grøn - Clinica Chimica Acta, 1977 - Elsevier
… Five children, who received calcium levulinate (calcium 4-oxopentanoate) intravenously … we report such a ‘pitfall’, where medication with calcium levulinate (calcium 4-oxopentanoate) …
Number of citations: 10 www.sciencedirect.com
SJ Eaton, MC Wheeler - ACS Sustainable Chemistry & …, 2017 - ACS Publications
… maximum yield of 30 ppm (w/w) for calcium levulinate at 623 K. Yields of GVL were below 25 … Calcium levulinate/formate mixtures have the highest overall volatile yields, 80% theoretical…
Number of citations: 7 pubs.acs.org
B Gordon, OS Kough, A Proskouriakoit - Journal of Laboratory and …, 1933 - cabdirect.org
In rats oral and subcutaneous administration of calcium levulinate had no untoward effect. Given intravenously doses up to 3 cc of a 5 per cent. solution were harmless, but 5 cc caused …
Number of citations: 9 www.cabdirect.org
AS Amarasekara, DT Sterling-Wells - BioEnergy Research, 2015 - Springer
… salts at 350 C, since earlier calcium levulinate pyrolysis studies by Schwartz and coworkers … In the preceding work, Schwartz and coworkers reported the pyrolysis of calcium levulinate …
Number of citations: 2 link.springer.com
M Mititelu, G Stanciu, D Drăgănescu, AC Ioniță… - Marine Drugs, 2022 - mdpi.com
… , such as calcium levulinate. This process involves synthesis of calcium levulinate by treatment of … (3) Results: The toxicity of calcium levulinate synthesized from the mussel shells was …
Number of citations: 26 www.mdpi.com
A Proskouriakoff - Journal of the American Chemical Society, 1933 - ACS Publications
… Of the various compounds tested in our laboratory, calcium levulinate proved to be the most … Preparation of Calcium Levulinate.—On hydrolysis of sugar with hydrochloric acid by the …
Number of citations: 13 pubs.acs.org
TJ Schwartz, ARP van Heiningen, MC Wheeler - Green Chemistry, 2010 - pubs.rsc.org
… Taking this into consideration, 37% of the anhydrous calcium levulinate is volatilized in the … mass of calcium levulinate. Thus, a further 26% by mass of the calcium levulinate remains in …
Number of citations: 68 pubs.rsc.org

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